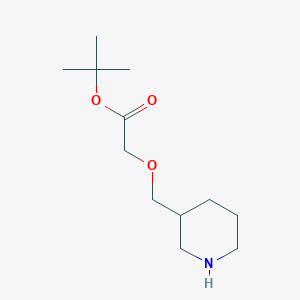
Tert-butyl 2-(piperidin-3-ylmethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is an organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for tert-butyl 2-[(piperidin-3-yl)methoxy]acetate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding alcohol.
Substitution: Corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of piperidine-containing compounds and their biological activities.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can serve as a pharmacophore, a part of the molecule responsible for its biological activity. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Contains a trifluoromethyl group and a carbamate group.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is unique due to its specific combination of a piperidine ring and an ester group, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 2-(piperidin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)9-15-8-10-5-4-6-13-7-10/h10,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
TWAMHEYEORILOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


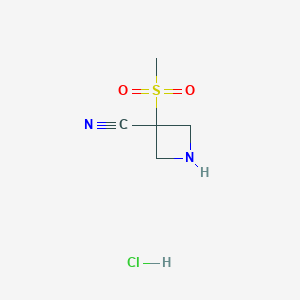



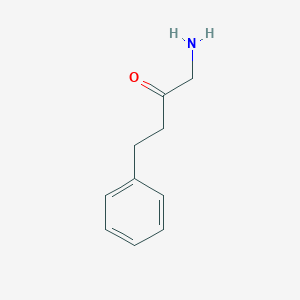

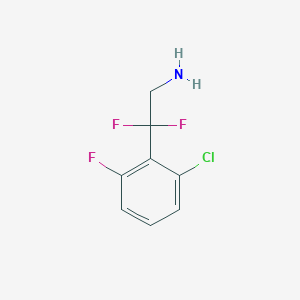
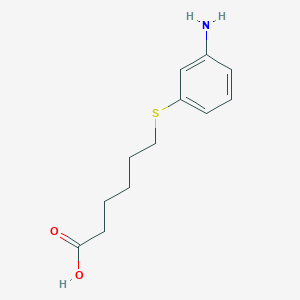
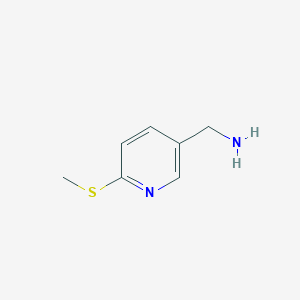
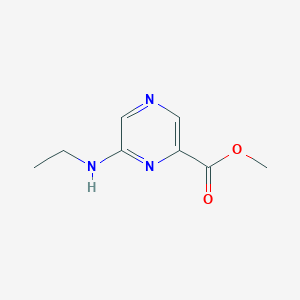

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
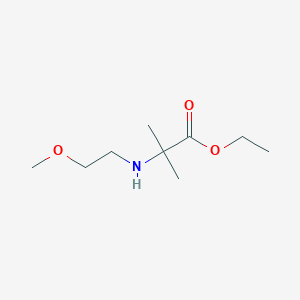
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
